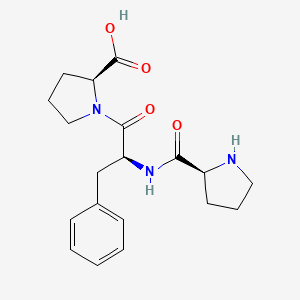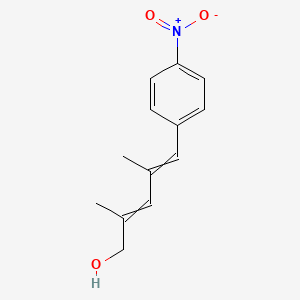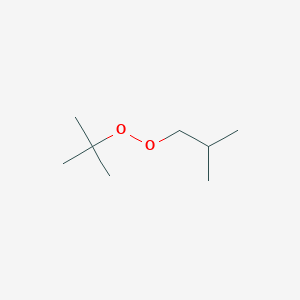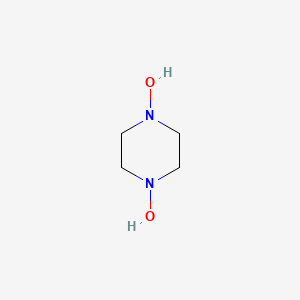
Piperazine-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-1,4-diol is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its extended hydrogen-bond donor geometry, making it a valuable building block in the self-assembly of supramolecular hydrogen-bonded crystalline networks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperazine-1,4-diol can be synthesized through the reaction of piperazine with dibenzoyl peroxide in the presence of a base such as cesium carbonate. The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere . The mixture is stirred for a specific duration to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions that can be adapted for larger-scale production. The use of commercially available reagents and straightforward reaction conditions makes it feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine-1,4-diol has a wide range of applications in scientific research:
Wirkmechanismus
Piperazine-1,4-diol exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. The compound’s extended hydrogen-bond donor geometry allows it to participate in the formation of supramolecular networks, influencing the structural and functional properties of the resulting assemblies . Additionally, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites .
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, widely used in various chemical and pharmaceutical applications.
Piperidine: A six-membered ring with a single nitrogen atom, commonly used in organic synthesis and drug development.
Uniqueness: Piperazine-1,4-diol is unique due to its extended hydrogen-bond donor geometry, which allows it to form distinct supramolecular networks compared to other similar compounds. This property makes it particularly valuable in the design and synthesis of new materials and molecular assemblies .
Eigenschaften
CAS-Nummer |
59453-83-7 |
|---|---|
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
1,4-dihydroxypiperazine |
InChI |
InChI=1S/C4H10N2O2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
InChI-Schlüssel |
VSVJHORNUCWLJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


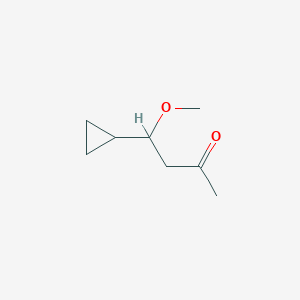
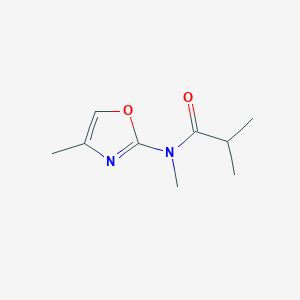
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
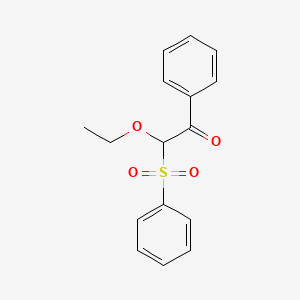
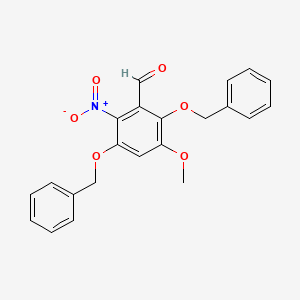
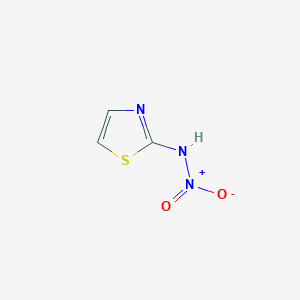
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
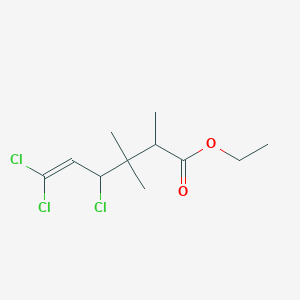
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
